2-Chloro-7-methoxy-4-methylquinazoline
Overview
Description
2-Chloro-7-methoxy-4-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C({10})H({9})ClN(_{2})O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core substituted with a chlorine atom at the 2-position, a methoxy group at the 7-position, and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-4-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-methylbenzoic acid and 2-chloro-4-methoxyaniline.
Cyclization: The key step involves the cyclization of these starting materials to form the quinazoline ring. This can be achieved through various methods, including
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure efficient cyclization and minimize side reactions.
Catalysts and Solvents: Using appropriate catalysts and solvents to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-4-methylquinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO({3})).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH({4})).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.
Reduction Products: Reduction can yield dihydroquinazolines or tetrahydroquinazolines.
Scientific Research Applications
2-Chloro-7-methoxy-4-methylquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: Used in the study of enzyme inhibitors, receptor antagonists, and other bioactive molecules.
Chemical Biology: Employed in the design of probes and tools for investigating biological pathways and mechanisms.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-4-methylquinazoline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Antagonism: Blocking receptor sites and preventing the binding of natural ligands.
Pathway Modulation: Interfering with signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylquinazoline: Lacks the methoxy group at the 7-position.
7-Methoxy-4-methylquinazoline: Lacks the chlorine atom at the 2-position.
2-Chloro-7-methoxyquinazoline: Lacks the methyl group at the 4-position.
Uniqueness
2-Chloro-7-methoxy-4-methylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine, methoxy, and methyl groups can enhance its binding affinity to biological targets and modify its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-7-methoxy-4-methylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVRZLSYRZCKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731238 | |
Record name | 2-Chloro-7-methoxy-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58487-56-2 | |
Record name | 2-Chloro-7-methoxy-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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